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Compound of Interest

Compound Name: 1,2-bis(3-methoxyphenyl)benzene

Cat. No.: B8550880

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of computational models of 1,2-bis(3-
methoxyphenyl)benzene and related methoxy-substituted biaryl compounds. By objectively
comparing computational predictions with experimental data, researchers can gain confidence
in the predictive power of their models for applications in drug discovery and materials science.
This document outlines key experimental data points for comparison, details relevant
experimental and computational protocols, and provides a logical workflow for the validation
process.

Data Presentation: Experimental vs. Computational
Data

A crucial step in model validation is the direct comparison of calculated properties with
experimental measurements. The following tables summarize key data for 1,2-bis(3-
methoxyphenyl)benzene and selected, structurally related alternative compounds. The
inclusion of related compounds provides a broader context for model validation, especially
when experimental data for the primary molecule of interest is limited.

Table 1: Physicochemical and Spectroscopic Data for 1,2-bis(3-methoxyphenyl)benzene and
Analogs
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Computational

Compound Property Experimental Value Prediction
(Example)
1,2-bis(3-
methoxyphenyl)benze  Molecular Formula C20H1802 C20H1802
ne
290.1303 (HRMS EI+)  290.1307 (Calculated)
Exact Mass
[1] [1]
3.59 (s, 6H), 6.65 (dd,
J=2.5, 1.5 Hz, 2H),
6.70 (ddd, J = 7.5,
1H NMR (500 MHz, 1.5, 1.0 Hz, 2H), 6.78 ]
GIAO calculated shifts
DMSO-de), 6 (ppm) (ddd, J=8.0,2.5,1.0
Hz, 2H), 7.16 (t, J =
8.0 Hz, 2H), 7.40-
7.46 (m, 4H)[1]
54.8, 112.4,115.0,
13C NMR (126 MHz, 121.7,127.7, 129.0, .
GIAO calculated shifts
DMSO-de), 6 (ppm) 130.2, 139.8, 142.4,
158.7[1]
Bis(4-methoxyphenyl)
) Molecular Formula C14H1403S C14H1403S
sulfoxide
Molecular Weight 262.32400 262.323
Density 1.27g/cm3 N/A
Boiling Point 426.2°C at 760mmHg N/A
1,1-Bis(4-
methoxyphenyl)ethyle  Molecular Formula C16H1602 C16H1602
ne
Molecular Weight 240.30 g/mol 240.30

Table 2: Biological Activity Data for Structurally Related Methoxy-Substituted Biaryl Compounds
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Compound Class

Biological Activity

Experimental
Assay

Example ICso/MIC

Methoxy-substituted

Antiproliferative (MCF-

In vitro cytotoxicity

N-benzimidazole- ) ICs0=3.1 uM
_ _ 7 cell line) assay
derived carboxamides
4-methoxy-3- ]
) Antiplatelet
arylamido-N- )
) aggregation (ADP- Born's method ICs0 = 3.84 uM
(substitutedphenyl)be )
) induced)
nzamides
Methoxy- and o .
) ] ) Minimum Inhibitory
hydroxy-substituted N-  Antibacterial (E. )
o ] ] Concentration (MIC) MIC =8 uM
benzimidazole-derived faecalis)
_ assay
carboxamides
) ] ] Minimum Inhibitory
p-Terphenyls with Antifungal (Candida )
Concentration (MIC) MIC = 32 pg/ml

methoxy substitutions

albicans)

assay

Experimental and Computational Protocols

Accurate model validation relies on well-documented experimental and computational

methodologies.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS): Electron lonization (EI) is a common

technique for determining the exact mass of a compound. The sample is introduced into the

mass spectrometer, where it is bombarded with electrons, causing ionization and

fragmentation. The mass-to-charge ratio of the molecular ion is then measured with high

precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are typically

recorded on a spectrometer operating at a specific frequency (e.g., 500 MHz for protons).

The sample is dissolved in a deuterated solvent (e.g., DMSO-ds), and the chemical shifts are

reported in parts per million (ppm) relative to a standard (e.qg., tetramethylsilane).
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« In Vitro Cytotoxicity Assays: Cell viability is assessed after treatment with the compound of
interest. For example, the MTT assay involves the conversion of a yellow tetrazolium salt
(MTT) to purple formazan crystals by metabolically active cells. The amount of formazan
produced is proportional to the number of viable cells and is quantified by measuring the
absorbance at a specific wavelength.

e Antimicrobial Minimum Inhibitory Concentration (MIC) Assays: The MIC is the lowest
concentration of a compound that inhibits the visible growth of a microorganism. This is
typically determined by broth microdilution or agar dilution methods, where the
microorganism is exposed to a series of decreasing concentrations of the test compound.

Computational Protocols

e Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling
method used to investigate the electronic structure of many-body systems.

o Geometry Optimization: The molecular geometry is optimized to find the lowest energy
conformation. A common functional used for this purpose is B3LYP, often paired with a
basis set such as 6-311++G(d,p).

o Spectroscopic Predictions: NMR chemical shifts can be calculated using the Gauge-
Including Atomic Orbital (GIAO) method.

o Electronic Properties: Key electronic properties such as the Highest Occupied Molecular
Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the
Molecular Electrostatic Potential (MEP) can be calculated to understand the molecule's
reactivity and intermolecular interactions.

e Molecular Docking: This computational technique predicts the preferred orientation of one
molecule to a second when bound to each other to form a stable complex. It is commonly
used to predict the binding of a small molecule ligand to a protein receptor. The output is
typically a docking score that estimates the binding affinity.

Mandatory Visualizations
Logical Workflow for Model Validation
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Computational Model Validation Workflow
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Caption: A flowchart illustrating the iterative process of validating a computational model
against experimental data.

Hypothetical Sighaling Pathway Modulation
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Caption: A diagram of a hypothetical signaling pathway potentially modulated by 1,2-bis(3-
methoxyphenyl)benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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